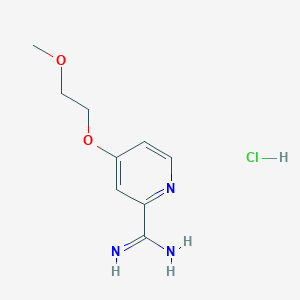
4-(2-Methoxyethoxy)picolinimidamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methoxyethoxy)picolinimidamide hydrochloride is a chemical compound with the molecular formula C9H14ClN3O2 and a molecular weight of 231.68 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 4-(2-Methoxyethoxy)picolinimidamide hydrochloride involves several steps. One common method includes the reaction of 4-(2-methoxyethoxy)pyridine-2-carboximidamide with hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve controlled temperatures and specific solvents to ensure high yield and purity. Industrial production methods may involve bulk manufacturing processes, sourcing, and procurement of raw materials .
Chemical Reactions Analysis
4-(2-Methoxyethoxy)picolinimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly in the presence of suitable catalysts and reagents.
Common reagents used in these reactions include nickel catalysts, alkyl halides, and other specific reagents depending on the desired reaction . The major products formed from these reactions vary based on the reaction conditions and the reagents used.
Scientific Research Applications
4-(2-Methoxyethoxy)picolinimidamide hydrochloride has a wide range of scientific research applications:
Biology: The compound’s interactions with biological molecules are studied to understand its potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in various industrial processes due to its chemical properties.
Mechanism of Action
The mechanism of action of 4-(2-Methoxyethoxy)picolinimidamide hydrochloride involves its role as a ligand in catalytic reactions. It interacts with nickel catalysts to facilitate cross-coupling reactions, enabling the formation of complex molecules . The molecular targets and pathways involved in these reactions are primarily related to the catalytic activity of nickel and the specific reaction conditions.
Comparison with Similar Compounds
4-(2-Methoxyethoxy)picolinimidamide hydrochloride can be compared with similar compounds such as:
4-Methoxypicolinimidamide hydrochloride: This compound has similar applications in nickel-catalyzed reactions but differs in its molecular structure and specific properties.
Other pyridine carboxamidine ligands: These compounds share similar chemical properties and applications but may vary in their reactivity and specific uses.
The uniqueness of this compound lies in its specific molecular structure, which provides distinct reactivity and applications in various fields of research.
Properties
CAS No. |
1179359-73-9 |
|---|---|
Molecular Formula |
C9H14ClN3O2 |
Molecular Weight |
231.68 g/mol |
IUPAC Name |
4-(2-methoxyethoxy)pyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C9H13N3O2.ClH/c1-13-4-5-14-7-2-3-12-8(6-7)9(10)11;/h2-3,6H,4-5H2,1H3,(H3,10,11);1H |
InChI Key |
YDQIAKOWEWDGMK-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=CC(=NC=C1)C(=N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Phenyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B11874429.png)

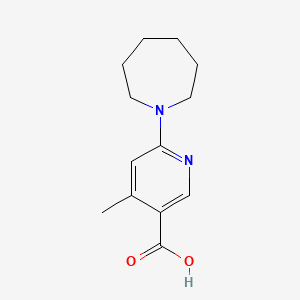

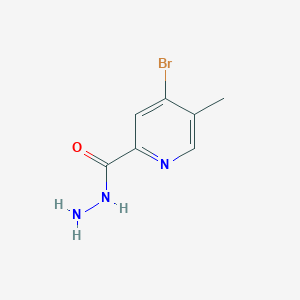
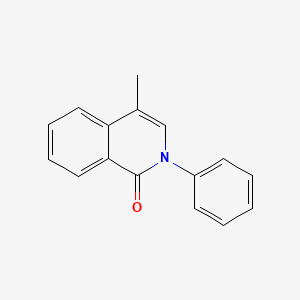
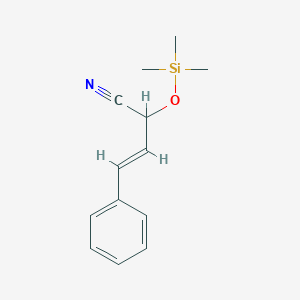


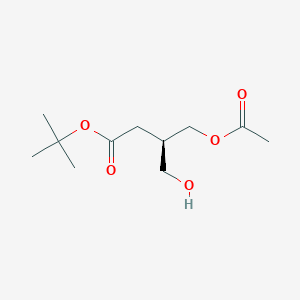

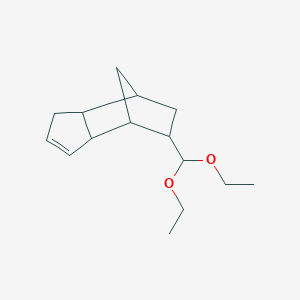
![Methyl 7-methyl-5H-indeno[5,6-d][1,3]dioxole-6-carboxylate](/img/structure/B11874501.png)
![5-Hexen-3-ol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B11874504.png)
